Cyclohexanebutanoic acid, barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclohexanebutanoic acid, barium salt is a useful research compound. Its molecular formula is C10H18BaO2 and its molecular weight is 307.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound is a barium salt of cyclohexanebutyric acid , and its biological targets may be inferred from those of its constituent ions.
Mode of Action
As a barium salt, it may interact with biological systems through the barium ion, which is known to block potassium channels
Biochemical Pathways
Barium ions are known to affect several biochemical pathways, including those involving potassium channels
Pharmacokinetics
As a barium compound, it may have low bioavailability due to the poor solubility of barium salts
Result of Action
Barium ions are known to block potassium channels, which can affect cellular excitability
Action Environment
The action of Barium Cyclohexanebutyrate may be influenced by various environmental factors, such as pH and the presence of other ions. For example, the solubility of barium salts can be affected by pH . .
Properties
CAS No. |
62669-65-2 |
---|---|
Molecular Formula |
C10H18BaO2 |
Molecular Weight |
307.58 g/mol |
IUPAC Name |
barium(2+);4-cyclohexylbutanoate |
InChI |
InChI=1S/C10H18O2.Ba/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12); |
InChI Key |
VEJXWQYJRKCZDU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ba+2] |
Canonical SMILES |
C1CCC(CC1)CCCC(=O)O.[Ba] |
Key on ui other cas no. |
62669-65-2 |
physical_description |
White powder; Insoluble in water; [Alfa Aesar MSDS] |
Pictograms |
Irritant |
Related CAS |
4441-63-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.